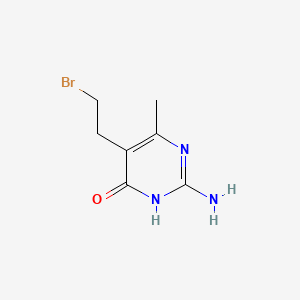![molecular formula C21H16N2 B11712001 N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1E,2E)-3-fenilprop-2-en-1-ilideno]-9H-carbazol-9-amina es un compuesto orgánico complejo que pertenece a la clase de las bases de Schiff. Las bases de Schiff se forman típicamente por la condensación de aminas primarias con compuestos carbonílicos. Este compuesto en particular presenta un grupo carbazol, que es una amina aromática tricíclica, unido a un grupo fenilprop-2-en-1-ilideno. La estructura única de este compuesto lo hace interesante en varios campos de la investigación científica y aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(1E,2E)-3-fenilprop-2-en-1-ilideno]-9H-carbazol-9-amina típicamente implica la reacción de condensación entre 9H-carbazol-9-amina y trans-3-fenil-2-propenal. La reacción generalmente se lleva a cabo en un medio ácido para facilitar la formación de la base de Schiff. Las condiciones de reacción a menudo incluyen:
Solvente: Etanol o metanol
Catalizador: Catalizador ácido como ácido clorhídrico o ácido acético
Temperatura: Temperatura ambiente a condiciones de reflujo
Tiempo: Varias horas hasta toda la noche
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto se puede ampliar utilizando reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y mejores rendimientos. El uso de sistemas automatizados también puede mejorar la eficiencia y la reproducibilidad del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(1E,2E)-3-fenilprop-2-en-1-ilideno]-9H-carbazol-9-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la base de Schiff de nuevo a la amina primaria y al compuesto carbonílico.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en los anillos aromáticos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio
Reactivos de sustitución: Halógenos, agentes alquilantes
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción puede regenerar los materiales de partida.
Aplicaciones Científicas De Investigación
N-[(1E,2E)-3-fenilprop-2-en-1-ilideno]-9H-carbazol-9-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos con metales de transición.
Biología: Se ha investigado por sus posibles propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado como un posible agente terapéutico debido a sus propiedades bioactivas.
Industria: Se utiliza en la síntesis de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz (LED).
Mecanismo De Acción
El mecanismo por el cual N-[(1E,2E)-3-fenilprop-2-en-1-ilideno]-9H-carbazol-9-amina ejerce sus efectos implica su interacción con varios objetivos moleculares. El compuesto puede unirse a iones metálicos, formando complejos estables que exhiben propiedades electrónicas y ópticas únicas. En los sistemas biológicos, puede interactuar con proteínas y enzimas celulares, lo que lleva a la modulación de vías bioquímicas y al ejercicio de efectos antimicrobianos o anticancerígenos.
Comparación Con Compuestos Similares
Compuestos similares
- N-[(1E)-3-fenilprop-2-en-1-ilideno]anilina
- N,N-Dimetil-N’-[(1E,2E)-3-(4-nitrofenil)prop-2-enilideno]benceno-1,4-diamina
- N-{(1E,2E)-3-[4-(dimetilamino)fenil]prop-2-en-1-ilideno}-1,10-fenantrolin-5-amina
Singularidad
N-[(1E,2E)-3-fenilprop-2-en-1-ilideno]-9H-carbazol-9-amina es única debido a su grupo carbazol, que confiere propiedades electrónicas distintas y mejora su estabilidad. Esto lo hace particularmente valioso en el desarrollo de materiales avanzados y como compuesto bioactivo en química medicinal.
Propiedades
Fórmula molecular |
C21H16N2 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(E,E)-N-carbazol-9-yl-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C21H16N2/c1-2-9-17(10-3-1)11-8-16-22-23-20-14-6-4-12-18(20)19-13-5-7-15-21(19)23/h1-16H/b11-8+,22-16+ |
Clave InChI |
RPDKBAYLZKCNBY-QUYAADPBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=N/N2C3=CC=CC=C3C4=CC=CC=C42 |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NN2C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)




![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)
![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)




